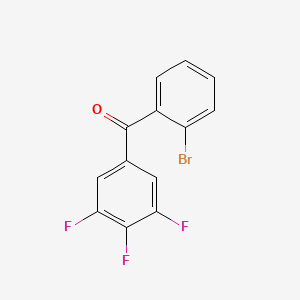

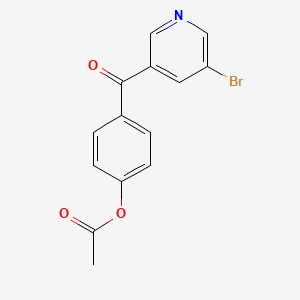

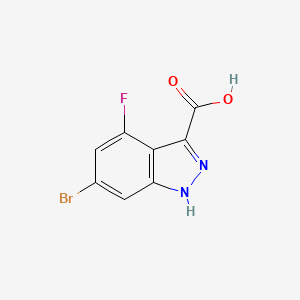

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

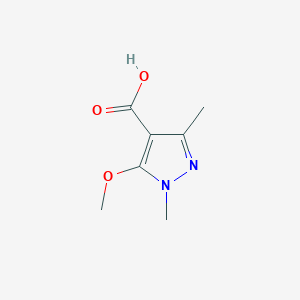

“6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid” is a chemical compound. It is a derivative of indazole . Indazole derivatives have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Synthesis Analysis

A new practical synthesis of 1H-indazole has been presented in a study . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed. The new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

The molecular structure of “6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid” is represented by the InChI code1S/C9H6BrFN2O2/c1-15-9 (14)8-7-5 (11)2-4 (10)3-6 (7)12-13-8/h2-3H,1H3, (H,12,13) . Chemical Reactions Analysis

The calculation results indicate that cis - (E)-configurations of 2-chlorobenzylidenehydrazine, 2-bromobenzylidenehydrazine, and 2-aminobenzylidenehydrazine have lower energies than the corresponding cis - (Z)-configurations, while cis - (Z)-configurations of 2-nitrobenzylidenehydrazine, 2-fluorobenzylidenehydrazine, and 2-hydroxylbenzylidenehydrazine have slightly higher energies than the corresponding cis - (E)-configurations .Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.06 . It is a solid at room temperature and should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications

Anticancer Research

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown inhibitory activity against various human cancer cell lines, including liver, breast, and leukemia cells. The effectiveness is assessed using assays like the MTT reduction assay to determine the viability of cancer cells .

Antiangiogenic Activity

Some derivatives of this compound have demonstrated significant antiangiogenic properties. They inhibit proangiogenic cytokines associated with tumor development, such as TNFα, VEGF, EGF, IGF1, TGFb, and leptin. This suggests a potential role in preventing tumor growth and metastasis by hindering the formation of new blood vessels that supply nutrients to tumors .

Antioxidant Properties

Indazole derivatives, including those with the 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid structure, have been screened for antioxidant activities. They exhibit radical scavenging activities, which are crucial in protecting cells from oxidative stress that can lead to chronic diseases .

Synthesis Methodologies

The compound serves as a key intermediate in the synthesis of various indazole derivatives. Recent synthetic approaches have been developed, including transition metal-catalyzed reactions and reductive cyclization reactions, which are pivotal in medicinal chemistry for creating new therapeutic agents .

Dye-Sensitized Solar Cells (DSSCs)

Indazole compounds have applications in the field of renewable energy, particularly in DSSCs. Due to their highly conjugated structure, they can coordinate to metal centers to form efficient triplet photosensitizers, which are essential in the energy transfer process in solar cells .

PI3 Kinase Inhibitors

The halogenated indazole structure is utilized in the preparation of PI3 kinase inhibitors. These inhibitors are important in the study of cell signaling pathways and have implications in the treatment of diseases like cancer and diabetes .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

6-bromo-4-fluoro-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPDJXSRIPZFSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C(=O)O)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646232 |

Source

|

| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |

CAS RN |

885520-62-7 |

Source

|

| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.